molecular formula C16H13ClN2O2 B2753492 Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 193979-37-2

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2753492
CAS No.: 193979-37-2
M. Wt: 300.74
InChI Key: ZSIIKCZWUHINMD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural features, which include a fused imidazo-pyridine ring system with a chloro and phenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is S. pneumoniae . This compound has been synthesized and screened for its anti-proliferative activity against this bacterium .

Mode of Action

The compound interacts with its target, S. pneumoniae, and exhibits anti-bacterial action

Biochemical Pathways

pneumoniae , it can be inferred that it interferes with the essential biochemical pathways of this bacterium, leading to its anti-proliferative effect.

Result of Action

The result of the compound’s action is the inhibition of the proliferation of S. pneumoniae . This anti-bacterial action is specific to S. pneumoniae, with no reported activity on other bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the imidazo ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated or reduced imidazo derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Similar Compounds: 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, 2-ethyl-6-chloroimidazo[1,2-a]pyridine.

    Uniqueness: The presence of the ethyl ester group and the specific substitution pattern confer unique chemical and biological properties, making it distinct from other derivatives.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIKCZWUHINMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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